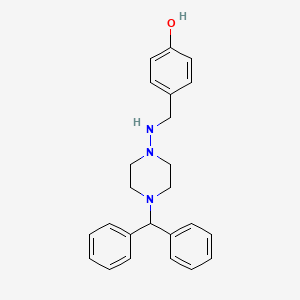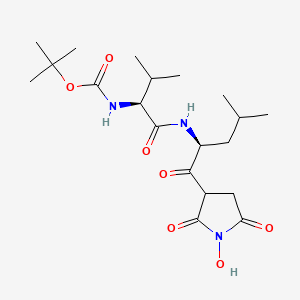
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide is a compound used primarily in proteomics research. It is a derivative of the amino acids valine and leucine, and it is often employed as a coupling agent in peptide synthesis . The compound has the molecular formula C20H33N3O7 and is known for its role in facilitating the formation of peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide typically involves the protection of the amino groups of valine and leucine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of an amide bond between the valine and leucine residues. The final step involves the activation of the carboxyl group of the leucine residue with N-hydroxysuccinimide (NHS) to form the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can be substituted by nucleophiles such as amines to form amide bonds.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are often used.
Catalysts: Catalysts like N,N’-diisopropylcarbodiimide (DIC) can be used to facilitate the reaction.
Major Products
The major products formed from these reactions include peptides and amides, depending on the nucleophile used in the substitution reaction .
Wissenschaftliche Forschungsanwendungen
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide involves the activation of carboxyl groups to form highly reactive NHS esters. These esters can then react with nucleophiles such as amines to form stable amide bonds. This mechanism is crucial in peptide synthesis, where the formation of amide bonds is a key step .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-L-valinyl-L-leucinyl Anilide: This compound is similar in structure but contains an anilide group instead of an NHS ester.
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide Ester: This is another similar compound used in peptide synthesis.
Uniqueness
This compound is unique due to its high reactivity and efficiency in forming amide bonds. This makes it particularly valuable in the synthesis of peptides and other complex molecules .
Eigenschaften
Molekularformel |
C20H33N3O7 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[[(2S)-1-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C20H33N3O7/c1-10(2)8-13(16(25)12-9-14(24)23(29)18(12)27)21-17(26)15(11(3)4)22-19(28)30-20(5,6)7/h10-13,15,29H,8-9H2,1-7H3,(H,21,26)(H,22,28)/t12?,13-,15-/m0/s1 |
InChI-Schlüssel |
UJORIKTZKAVMQQ-MHEXWIEDSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)C1CC(=O)N(C1=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)C1CC(=O)N(C1=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


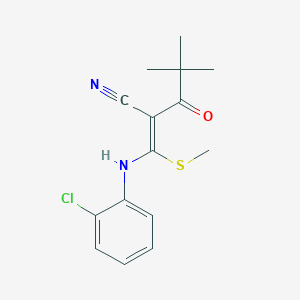
![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)
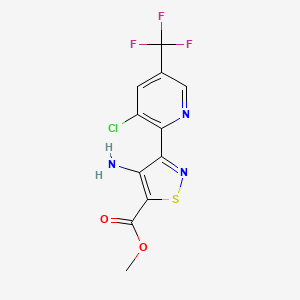


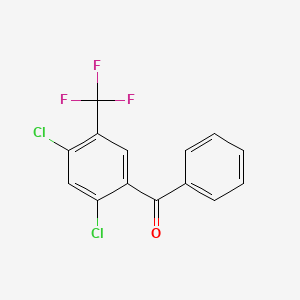
![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)

![azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15132380.png)
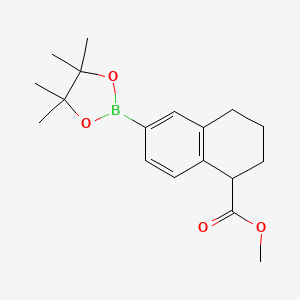
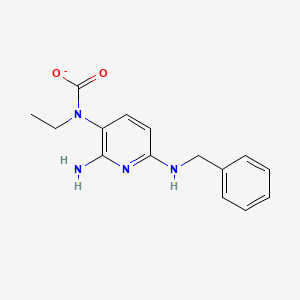
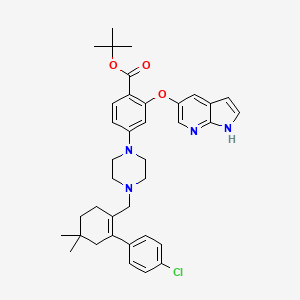
![1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
